![molecular formula C19H21NO3 B5197028 N-(4-sec-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5197028.png)
N-(4-sec-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-sec-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRL-15572, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as selective GABAB receptor positive allosteric modulators (PAMs).
Wirkmechanismus
N-(4-sec-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a positive allosteric modulator of the GABAB receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. It enhances the binding of GABA to the GABAB receptor, leading to increased receptor activation and downstream signaling.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the enhancement of synaptic plasticity. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-sec-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its high selectivity for the GABAB receptor, which reduces the potential for off-target effects. However, its relatively low potency and poor brain penetration may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are a number of potential future directions for the study of N-(4-sec-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and other GABAB receptor PAMs. These include the development of more potent and selective compounds, the investigation of their potential therapeutic applications in a wider range of neurological and psychiatric disorders, and the elucidation of their underlying mechanisms of action at the molecular and cellular levels.
Synthesemethoden
The synthesis of N-(4-sec-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 4-sec-butylphenylamine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, followed by the coupling of the resulting amine with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-sec-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to enhance GABAB receptor signaling, which is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity.
Eigenschaften
IUPAC Name |
N-(4-butan-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-13(2)14-4-7-16(8-5-14)20-19(21)15-6-9-17-18(12-15)23-11-10-22-17/h4-9,12-13H,3,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNOCUZIMRCTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.